Hydrobis(2,4,4-trimethylpentyl)aluminium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

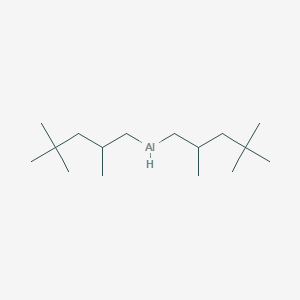

Hydrobis(2,4,4-trimethylpentyl)aluminium is an organoaluminium compound with the molecular formula C16H35Al. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrobis(2,4,4-trimethylpentyl)aluminium can be synthesized through the reaction of aluminium hydride with 2,4,4-trimethylpentyl chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the aluminium hydride .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process often includes steps such as distillation and purification to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hydrobis(2,4,4-trimethylpentyl)aluminium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminium oxides.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: The compound can participate in substitution reactions where the hydride group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound include aluminium halides, aluminium oxides, and various organoaluminium compounds .

Scientific Research Applications

Hydrobis(2,4,4-trimethylpentyl)aluminium has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound is studied for its potential use in drug delivery systems and as a reagent in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery.

Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which hydrobis(2,4,4-trimethylpentyl)aluminium exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are still being studied, but they are believed to include both covalent and non-covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Bis(2,4,4-trimethylpentyl)phosphinic Acid: This compound shares a similar structure but contains a phosphinic acid group instead of an aluminium hydride group.

Bis(2,4,4-trimethylpentyl)phosphinate: Another similar compound that contains a phosphinate group.

Uniqueness

Hydrobis(2,4,4-trimethylpentyl)aluminium is unique due to its specific aluminium hydride group, which imparts distinct chemical properties and reactivity compared to its phosphinic and phosphinate counterparts. This uniqueness makes it particularly valuable in certain catalytic and synthetic applications .

Biological Activity

Hydrobis(2,4,4-trimethylpentyl)aluminium (CAS Number 84012-67-9) is an organoaluminium compound that has garnered attention for its unique properties and potential biological activities. This article explores its biological interactions, mechanisms of action, and implications for health and environmental safety.

- Molecular Formula : C16H34Al

- Molecular Weight : 253.423 g/mol

- LogP : 5.7856 (indicating high lipophilicity)

This compound primarily acts through its interactions with biological macromolecules. Its lipophilic nature allows it to penetrate cellular membranes, where it can interact with various biomolecules such as proteins and nucleic acids. The following mechanisms have been proposed based on existing studies:

- Metal Ion Substitution : Aluminium can substitute essential metals in biological systems, such as magnesium, leading to disruptions in enzymatic activities and cellular functions .

- Oxidative Stress Induction : Aluminium compounds are known to generate reactive oxygen species (ROS), which can cause oxidative damage to cells. This oxidative stress is linked to various pathologies, including neurodegenerative diseases .

- Protein Interaction : Studies suggest that aluminium can bind to amino acid side chains in proteins, altering their structure and function. This interaction may affect protein folding and stability .

In Vitro Studies

Several in vitro studies have investigated the biological effects of this compound on different cell types:

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on human cell lines at certain concentrations. The mechanism appears to involve apoptosis and necrosis pathways triggered by oxidative stress .

- Enzyme Inhibition : It has been observed that this compound can inhibit key enzymes involved in metabolic pathways, potentially disrupting normal cellular functions .

In Vivo Studies

Limited in vivo studies have been conducted due to safety concerns associated with aluminium compounds. However, existing research highlights potential neurotoxic effects when administered in animal models:

- Neurotoxicity : Animal studies suggest that exposure to aluminium compounds may lead to behavioral changes and cognitive impairments due to neuronal damage .

- Bioaccumulation : Aluminium has a propensity for bioaccumulation in tissues, raising concerns about long-term exposure effects on health .

Case Studies

- Case Study on Neurodegenerative Diseases :

- Environmental Impact Study :

Summary of Findings

| Study Type | Findings |

|---|---|

| In Vitro | Cytotoxic effects; enzyme inhibition; oxidative stress induction |

| In Vivo | Neurotoxic effects; cognitive impairments; bioaccumulation concerns |

| Case Studies | Association with neurodegenerative diseases; environmental toxicity |

Properties

CAS No. |

84012-67-9 |

|---|---|

Molecular Formula |

C16H35Al |

Molecular Weight |

254.43 g/mol |

IUPAC Name |

bis(2,4,4-trimethylpentyl)alumane |

InChI |

InChI=1S/2C8H17.Al.H/c2*1-7(2)6-8(3,4)5;;/h2*7H,1,6H2,2-5H3;; |

InChI Key |

RIAYWWDCGFUPJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)C[AlH]CC(C)CC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.